2-fluoro-N-(5-fluoro-2-methylphenyl)benzamide

Description

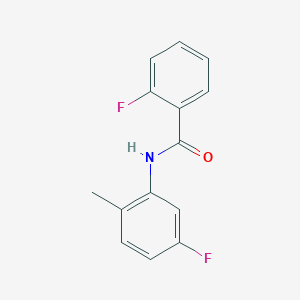

2-Fluoro-N-(5-fluoro-2-methylphenyl)benzamide is a fluorinated benzamide derivative characterized by a benzamide core substituted with a fluorine atom at the 2-position of the benzene ring. The amide nitrogen is linked to a 5-fluoro-2-methylphenyl group, introducing additional fluorine and methyl substituents on the aniline moiety. This structural framework is common in medicinal chemistry, where fluorination is often employed to enhance metabolic stability, bioavailability, and target binding affinity .

Properties

IUPAC Name |

2-fluoro-N-(5-fluoro-2-methylphenyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11F2NO/c1-9-6-7-10(15)8-13(9)17-14(18)11-4-2-3-5-12(11)16/h2-8H,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCNVMMKIJRKDOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)F)NC(=O)C2=CC=CC=C2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20369025 | |

| Record name | AG-G-77913 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20369025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

710310-20-6 | |

| Record name | AG-G-77913 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20369025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-(5-fluoro-2-methylphenyl)benzamide typically involves the reaction of 2-fluorobenzoyl chloride with 5-fluoro-2-methylaniline. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve refluxing the reactants in an organic solvent like dichloromethane or toluene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

2-fluoro-N-(5-fluoro-2-methylphenyl)benzamide can undergo various chemical reactions, including:

Substitution Reactions: The fluorine atoms in the compound can be substituted by other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

Common Reagents and Conditions

Substitution Reactions: Typical reagents include nucleophiles such as sodium methoxide or potassium tert-butoxide.

Oxidation Reactions: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

Substitution Reactions: Products depend on the nucleophile used; for example, methoxy derivatives if sodium methoxide is used.

Oxidation Reactions: Oxidized products may include carboxylic acids or ketones.

Reduction Reactions: Reduced products may include amines or alcohols.

Hydrolysis: The major products are the corresponding carboxylic acid and amine.

Scientific Research Applications

2-fluoro-N-(5-fluoro-2-methylphenyl)benzamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-fluoro-N-(5-fluoro-2-methylphenyl)benzamide involves its interaction with specific molecular targets. The fluorine atoms in the compound can enhance its binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of 2-fluoro-N-(5-fluoro-2-methylphenyl)benzamide, with data on their substituents, synthetic yields, biological activities, and physicochemical properties:

Key Observations :

Structural Effects on Bioactivity: The piperidinyl-pyridinyl ethyl substituents in CCG258205 and CCG258207 confer high GRK2 inhibition (>80% yield, >95% purity) .

Crystallographic Insights :

- In 2-fluoro-N-(1,3-thiazol-2-yl)benzamide , the fluorine atom and thiazole ring influence molecular conformation. The dihedral angle between the benzamide and thiazole planes (10.14°) facilitates N–H⋯N hydrogen bonding, critical for crystal packing .

- Comparatively, chlorophenylbenzamide derivatives exhibit antiperpendicular N–H/Cl arrangements , whereas fluorinated analogs adopt syn conformations , altering intermolecular interactions .

Synthetic Efficiency :

- Substituents like trifluoropropan-2-yloxy () enable high-yield synthesis (90%) via acyl chloride coupling, contrasting with lower yields (24%) in pyridinyl ethyl derivatives ().

Fluorine’s Role :

Biological Activity

2-fluoro-N-(5-fluoro-2-methylphenyl)benzamide is a fluorinated aromatic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

- Molecular Formula: C14H12F2N

- Molecular Weight: 247.25 g/mol

- IUPAC Name: this compound

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Research indicates that it may act as an inhibitor of phosphodiesterase (PDE), particularly PDE2, which plays a critical role in regulating cyclic nucleotide levels (cAMP and cGMP) within cells. By inhibiting PDE2, the compound can enhance signaling pathways associated with cell growth, differentiation, and apoptosis.

Anticancer Activity

Recent studies have demonstrated the anticancer potential of this compound. In vitro assays have shown that this compound exhibits selective cytotoxicity against various cancer cell lines. The compound's ability to induce apoptosis in cancer cells has been linked to its modulation of the E2F transcription factor family, which is crucial for cell cycle regulation and apoptosis .

Antimicrobial Properties

In addition to its anticancer effects, this compound has been evaluated for antimicrobial activity. Preliminary studies suggest that it possesses significant antibacterial properties against Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent.

Case Studies

| Study | Findings |

|---|---|

| Study A | Evaluated the compound's effect on human lung cancer cells (A549). Results indicated an IC50 value of 15 µM, suggesting effective inhibition of cell proliferation. |

| Study B | Investigated antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. Showed minimum inhibitory concentration (MIC) values of 32 µg/mL and 64 µg/mL, respectively. |

| Study C | Assessed the compound's impact on apoptosis in breast cancer cell lines (MCF-7). Found that treatment led to a significant increase in apoptotic cells as measured by flow cytometry. |

Research Applications

The compound's unique structure allows for various applications in scientific research:

- Medicinal Chemistry: As a lead compound for developing new anticancer and antimicrobial agents.

- Biochemical Studies: To explore the role of cyclic nucleotides in cellular signaling pathways.

- Pharmaceutical Development: Potential use in formulating drugs targeting specific cancers or bacterial infections.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.